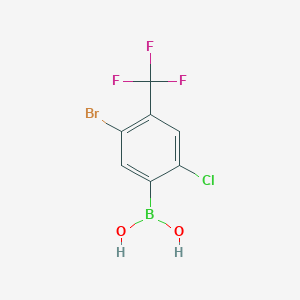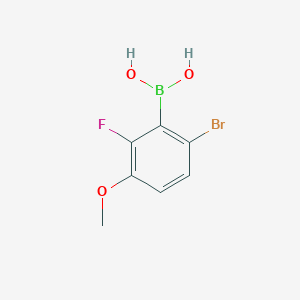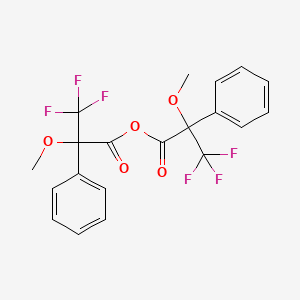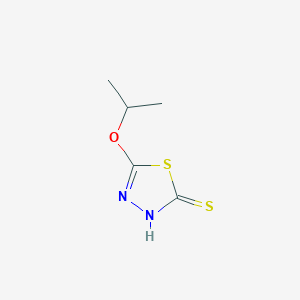
5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol
Overview
Description
“5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also has a thiol group (-SH) and a propan-2-yloxy group attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
Thiadiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at their nitrogen, sulfur, or carbon atoms . The thiol group is also reactive and can participate in reactions like oxidation or the formation of disulfide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar propan-2-yloxy group and the potentially ionizable thiol group could influence its solubility .Scientific Research Applications
Photosensitized Singlet Oxygen Generation
One study focused on the enhancement of water compatibility of conjugated microporous poly-benzothiadiazoles using thiol-yne chemistry. These water-compatible polymer networks were employed as heterogeneous photocatalysts to generate singlet oxygen, showcasing their potential in the conversion of furoic acid to 5-hydroxy-2(5H)-furanone (Urakami, Zhang, & Vilela, 2013).
Antiproliferative and Antimicrobial Properties
Another study designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Compounds exhibited DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains. Notably, certain compounds showed cytotoxicity on cancer cell lines, highlighting their potential in chemotherapy strategies with minimal cytotoxicity (Gür et al., 2020).
Molecular Aggregation Effects
Research on molecular aggregation in derivatives of 1,3,4-thiadiazole revealed that the fluorescence emission spectra and circular dichroism (CD) spectra are influenced by the aggregation processes. This study highlights the impact of substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).
Antimicrobial and Anticancer Activities
A range of studies have explored the antimicrobial and anticancer properties of 1,3,4-thiadiazole-based compounds. These compounds have shown potential against human cancers, acting as diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents. Molecular targets of 1,3,4-thiadiazoles include enzymes such as carbonic anhydrase, cyclooxygenase, and phosphodiesterases, indicating their broad pharmacological applications (Matysiak, 2015).
properties
IUPAC Name |
5-propan-2-yloxy-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS2/c1-3(2)8-4-6-7-5(9)10-4/h3H,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULTXKFWJDTPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672569 | |
| Record name | 5-[(Propan-2-yl)oxy]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol | |
CAS RN |
37158-92-2 | |
| Record name | 5-[(Propan-2-yl)oxy]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



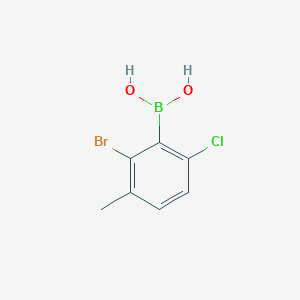
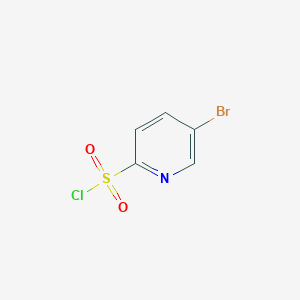
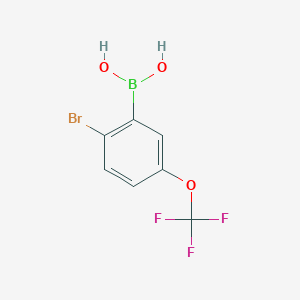
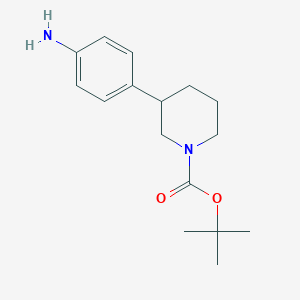
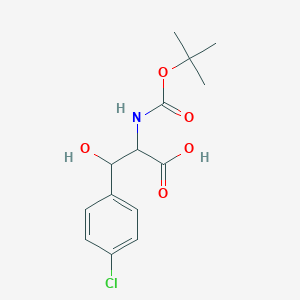
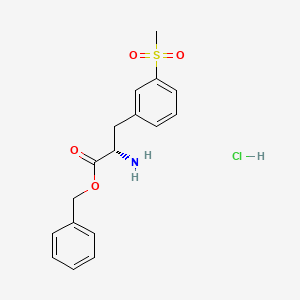
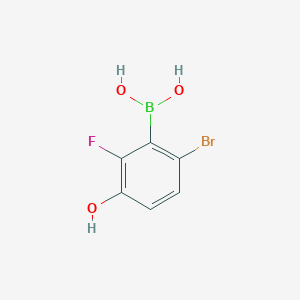
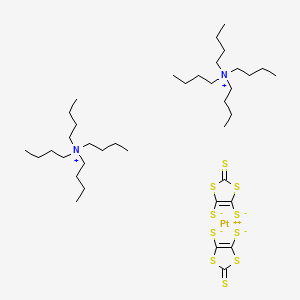
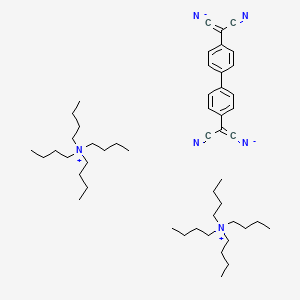
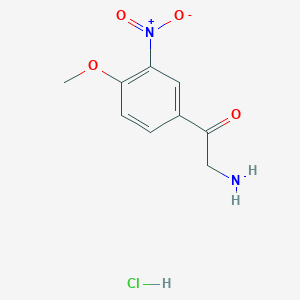
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)
